Alizarin 1-methyl ether

Acid dissociation constant pH indicator Anthraquinone pKa

Researchers relying on alizarin for metal-ion detection face interference from Mg(II) and Ca(II) in biological and environmental samples, while procurement managers struggle to source a well-characterized, isomerically pure alternative. Alizarin 1-methyl ether (CAS 6170-06-5) resolves both challenges: • 2000× lower Al(III) stability constant vs. alizarin, yet retains Mg(II) binding, enabling selective Al(III) quantification at pH 7.5-8.5 without Mg(II)/Ca(II) competition. • 425 nm λmax (60 nm blue-shifted from alizarin) permits co-use with red-absorbing anthraquinones in the same cuvette for multi-analyte throughput. • ≥98% purity, soluble 1:1 Cu(II) complexes that avoid precipitation artifacts during titrations.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 6170-06-5
Cat. No. B1209174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlizarin 1-methyl ether
CAS6170-06-5
Synonymsalizarin 1-methyl ether
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C15H10O4/c1-19-15-11(16)7-6-10-12(15)14(18)9-5-3-2-4-8(9)13(10)17/h2-7,16H,1H3
InChIKeyVRGZEPNGEFBVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alizarin 1-Methyl Ether: Selective Methylation and Altered Properties


Alizarin 1-methyl ether (1-methoxy-2-hydroxyanthraquinone) is a mono-methylated derivative of the classic anthraquinone dye alizarin (1,2-dihydroxyanthraquinone) [1]. Methylation at the 1-position removes the 1-hydroxyl proton, converting it to a methoxy group while retaining the 2-hydroxyl [1]. This structural modification fundamentally alters the compound's pKa, metal chelation selectivity, and electrochemical behavior compared to the parent alizarin and its 2-methyl ether isomer [2].

Non-Interchangeability with Alizarin and Analogs


In-class anthraquinone compounds exhibit drastically different metal-ion affinities, pH-sensitive color transitions, and redox potentials depending on the position and substitution pattern of hydroxyl and methoxy groups [1]. Alizarin (1,2-dihydroxy) forms strong 5-membered chelate rings with Al(III) and other trivalent metals, while the 1-methyl ether forces a weaker 6-membered ring upon deprotonation of the 2-OH, leading to distinct selectivity profiles [1]. Consequently, substituting Alizarin 1-methyl ether for alizarin or its 2-methyl ether in analytical, electrochemical, or dye-sensitized applications would produce non-equivalent results, as quantified below [2].

Quantitative Performance vs. Closest Analogs


pKa Shift of the 2-Hydroxyl Group

The pKa of the 2-hydroxy group in Alizarin 1-methyl ether is 9.2 ± 0.1, compared to pKa2 of alizarin (2-OH) at 10.8 ± 0.1, and pKa of the 1-OH in alizarin at 6.0 [1]. The methylated analog thus loses the low-pH acidic site (1-OH) and retains a less acidic 2-OH with a ΔpKa of +1.8 relative to the same group in alizarin [1].

Acid dissociation constant pH indicator Anthraquinone pKa

Selective Al(III) Binding vs. Alizarin

The formation constant (log K) for the 1:1 complex of Alizarin 1-methyl ether with Al(III) is 5.6 ± 0.2, whereas alizarin forms a much more stable complex with log K = 8.9 ± 0.1 under identical conditions [1]. This corresponds to a ~2000-fold lower stability for the methylated derivative. In contrast, for Mg(II), the log K values are 3.4 (methyl ether) vs. 3.9 (alizarin), showing near equivalence [1].

Metal chelation Aluminum sensing Stability constant

Hypsochromic Shift in Absorption Maximum

In ethanol, Alizarin 1-methyl ether shows a major absorbance maximum at 425 nm (ε = 8,200 M⁻¹cm⁻¹), while alizarin absorbs at 485 nm (ε = 9,100 M⁻¹cm⁻¹) [1]. This 60 nm blue shift is consistent across pH 5–7 [1]. The 2-methyl ether isomer (1-hydroxy-2-methoxyanthraquinone) absorbs at 450 nm, providing an intermediate value [2].

UV-Vis spectroscopy Dye absorbance Optical probe

Reduction Potential vs. Alizarin in DMF

In dimethylformamide (DMF) vs. SCE, the first one-electron reduction half-wave potential (E1/2) of Alizarin 1-methyl ether is -0.78 V, whereas alizarin reduces at -0.64 V [1]. The 2-methyl ether analog reduces at -0.71 V [1]. The target compound is thus 140 mV more difficult to reduce than alizarin and 70 mV more difficult than the 2-methyl ether.

Cyclic voltammetry Redox potential Anthraquinone electrochemistry

Chelate Ring Size Difference with Cu(II)

Upon complexation with Cu(II) in 1:1 stoichiometry, Alizarin 1-methyl ether exhibits a molar absorptivity increase (Δε) of 3,200 M⁻¹cm⁻¹ at 510 nm, while alizarin shows an increase of 7,700 M⁻¹cm⁻¹ at 570 nm [1]. The significantly lower Δε (2.4-fold) and blue-shifted complex band are consistent with a 6-membered chelate ring (involving the 2-OH and 1-methoxy oxygen after deprotonation) versus the 5-membered ring (1-O⁻ and 2-OH) of alizarin [1].

Chelate ring size Transition metal complex Job's plot

Applications Where It Outperforms Analogs


Selective Al(III) Sensing Amid Alkaline Earth Metals

Based on the 2000-fold lower stability constant for Al(III) compared to alizarin while retaining similar Mg(II) binding [1], Alizarin 1-methyl ether is the preferred probe for differentiating Al(III) from Mg(II) or Ca(II) in environmental water or biological fluid analysis. The pKa of 9.2 for its 2-OH group allows assay development at pH 7.5–8.5 where Al(III) is selectively complexed without competition from excess Mg(II) [1].

Multiplexed UV-Vis Assays with Non-Overlapping Spectra

The 425 nm λmax of Alizarin 1-methyl ether in ethanol [1] provides a 60 nm blue shift from alizarin (485 nm) and a 25 nm shift from the 2-methyl ether (450 nm) [2]. This enables co-use of the methyl ether with alizarin or other red-absorbing anthraquinones in the same cuvette or microplate well without spectral crosstalk, increasing throughput in multi-analyte detection systems.

Electrochemical Mediator for Higher-Potential Redox

With a first reduction half-wave potential of -0.78 V vs. SCE (140 mV more negative than alizarin) [1], Alizarin 1-methyl ether can function as a redox mediator in non-aqueous systems where alizarin would be prematurely reduced. This is advantageous for organic redox flow batteries or mediated enzymatic sensors operating at anodic potentials above -0.7 V, avoiding background current from alizarin reduction.

Reproducible Cu(II) Complexation Without Polymerization

The 2.4-fold lower molar absorptivity change and 6-membered chelate ring formation with Cu(II) [1] indicates that Alizarin 1-methyl ether forms soluble, well-defined 1:1 complexes, unlike alizarin which tends to form insoluble polymeric 2:1 or 1:2 species at higher concentrations. This makes the methyl ether superior for quantitative solution-phase Cu(II) titrations where precipitate formation would skew results.

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